molecular formula C7H5N3O7 B1664004 2,4,6-Trinitro-m-cresol CAS No. 602-99-3

2,4,6-Trinitro-m-cresol

Cat. No. B1664004
CAS RN: 602-99-3
M. Wt: 243.13 g/mol
InChI Key: YYGJRRYSYLLCQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trinitrometacresol appears as a detonating explosive in the form of yellow needles. Readily soluble in alcohol, ether, and acetone. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. Under prolonged exposure to fire or heat the containers may explode violently.

Scientific Research Applications

Energetic Material Synthesis

2,4,6-Trinitro-m-cresol is used in the synthesis of various energetic materials. Organic salts with different charge ratios based on cations and phenolate anions, including 2,4,6-Trinitro-m-cresol, are prepared through straightforward methods. These compounds exhibit significant thermal stability and are characterized by various spectroscopic methods. The study of their molecular structures and energetic properties is crucial in understanding their potential applications (Srinivas, Ghule, & Muralidharan, 2014).

Acid-Base Equilibrium Research

The acid-base equilibrium constants of reactions involving 2,4,6-Trinitro-m-cresol have been studied. These constants provide insights into the relative strengths of the acids and their interactions, particularly in non-aqueous environments like benzene (Davis & McDonald, 1949).

Mass Spectrometry and Analytical Chemistry

In the field of mass spectrometry, 2,4,6-Trinitro-m-cresol is involved in the reduction process of trinitroaromatic compounds when water is used as a reagent. This property is important for understanding the behavior of these compounds in mass spectrometric analyses (Yinon & Laschever, 1981).

Vapour Pressure Measurements

The equilibrium vapor pressures of various high explosives, including 2,4,6-Trinitro-m-cresol, have been measured. This information is vital for assessing the stability and reactivity of these compounds under different temperature conditions (Cundall, Palmer, & Wood, 1978).

Environmental Degradation and Bioremediation

Research on the biodegradation and biotransformation of explosives, including 2,4,6-Trinitro-m-cresol, has significant environmental implications. Understanding the microbial and plant-based metabolism of these compounds is crucial for managing pollution and developing remediation strategies (Rylott, Lorenz, & Bruce, 2011).

properties

CAS RN

602-99-3

Product Name

2,4,6-Trinitro-m-cresol

Molecular Formula

C7H5N3O7

Molecular Weight

243.13 g/mol

IUPAC Name

3-methyl-2,4,6-trinitrophenol

InChI

InChI=1S/C7H5N3O7/c1-3-4(8(12)13)2-5(9(14)15)7(11)6(3)10(16)17/h2,11H,1H3

InChI Key

YYGJRRYSYLLCQH-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-]

Appearance

Solid powder

boiling_point

Explodes at 150 °C

Color/Form

Yellow crystals
Yellow needles

density

1.75 g/cu cm

melting_point

109.5 °C
106 °C

Other CAS RN

602-99-3

physical_description

Trinitrometacresol appears as a detonating explosive in the form of yellow needles. Readily soluble in alcohol, ether, and acetone. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. Under prolonged exposure to fire or heat the containers may explode violently.

Pictograms

Explosive; Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

0.01 M
In water, 2200 mg/L at 25 °C
In water, 339.4 mg/L at 25 °C (est)
Readily soluble in alcohol, ether and acetone

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2,4,6-Trinitro-m-cresol;  NSC 3182;  NSC-3182;  NSC3182

vapor_pressure

1.3X10-6 mm Hg at 25 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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